4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride

Description

Chemical Identity and Nomenclature

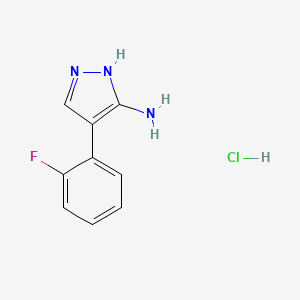

4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride represents a specific derivative within the pyrazole family, characterized by the presence of a fluorinated phenyl substituent and an amino functional group. The compound exists in both free base and hydrochloride salt forms, with distinct chemical and physical properties for each variant. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positional relationships of the functional groups on the pyrazole ring system.

The molecular structure comprises a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a 2-fluorophenyl group attached at the 4-position and an amino group positioned at the 3-position of the heterocyclic core. The hydrochloride salt formation occurs through protonation of the amino group, resulting in enhanced water solubility and improved handling characteristics compared to the free base form.

Table 1: Chemical Identity and Physical Properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Chemical Abstract Service Number | 186195-72-2 | 1177315-88-6 |

| Molecular Formula | C₉H₈FN₃ | C₉H₉ClFN₃ |

| Molecular Weight | 177.18 g/mol | 213.64 g/mol |

| Chemical Name | 4-(2-fluorophenyl)-1H-pyrazol-3-amine | 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride |

The fluorine atom's electronic properties significantly influence the compound's overall chemical behavior, contributing to altered lipophilicity, metabolic stability, and potential biological interactions compared to non-fluorinated analogs. The strategic placement of fluorine at the ortho position of the phenyl ring creates specific steric and electronic environments that can affect molecular recognition processes and binding affinities in biological systems.

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational nomenclature established the basis for understanding this important class of heterocyclic compounds that would eventually encompass thousands of derivatives with diverse applications. The historical significance of Knorr's contribution extends beyond mere naming conventions, as his work laid the groundwork for systematic studies of five-membered heterocycles containing adjacent nitrogen atoms.

Building upon Knorr's initial investigations, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis from acetylene and diazomethane. This methodology represented a significant advancement in heterocyclic synthesis, providing researchers with reliable approaches to construct the pyrazole ring system. The Pechmann method and subsequent variations became fundamental techniques that enabled the systematic exploration of pyrazole derivatives and their potential applications.

The discovery of naturally occurring pyrazoles marked another pivotal moment in heterocyclic chemistry history. In 1959, researchers isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that nature had evolved its own strategies for incorporating these heterocyclic structures into biological systems. This finding sparked increased interest in pyrazole derivatives as potential bioactive compounds and encouraged further investigation into their pharmacological properties.

The evolution of pyrazole chemistry has been characterized by continuous innovation in synthetic methodologies and expanding understanding of structure-activity relationships. Modern synthetic approaches have incorporated sophisticated strategies for introducing specific substituents, including fluorine atoms, at precise positions on the pyrazole ring. These advances have enabled the development of compounds like 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride, which represent the culmination of decades of accumulated knowledge in heterocyclic chemistry.

Role in Contemporary Medicinal Chemistry Research

Contemporary medicinal chemistry research has established pyrazole derivatives as privileged scaffolds in drug discovery, with numerous compounds reaching clinical development and market approval. The pyrazole ring system appears in various therapeutic categories, including anti-inflammatory agents, enzyme inhibitors, and anticancer compounds. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor used for inflammation management, and stanozolol, an anabolic steroid, demonstrating the versatility of this heterocyclic framework.

The specific structural features of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride position it within the context of modern medicinal chemistry trends that emphasize fluorine incorporation for enhanced pharmacological properties. Fluorine substitution patterns have become increasingly important in drug design due to their ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The ortho-fluorophenyl substitution pattern in this compound represents a strategic design choice that can influence both pharmacokinetic and pharmacodynamic properties.

Research published between 2018 and 2021 has demonstrated continued interest in pyrazole derivatives for various biological activities, including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties. These investigations have revealed that structural modifications to the pyrazole core, such as the introduction of amino groups and fluorinated aromatic substituents, can significantly impact biological activity profiles. The amino functionality at the 3-position of the pyrazole ring provides opportunities for hydrogen bonding interactions with biological targets, while the fluorinated phenyl group can enhance binding affinity through specific electronic interactions.

Table 2: Contemporary Pyrazole Derivatives in Medicinal Chemistry

| Compound Class | Biological Activity | Structural Features | Research Status |

|---|---|---|---|

| Aminopyrazoles | Antimicrobial | Amino substituents at various positions | Active investigation |

| Fluoropyrazoles | Anti-inflammatory | Fluorinated aromatic substituents | Clinical development |

| Thiazolyl-pyrazole hybrids | Anticancer | Fused heterocyclic systems | Preclinical studies |

| Triazine-pyrazole hybrids | Tyrosine kinase inhibition | Multi-heterocyclic frameworks | Lead optimization |

The integration of computational chemistry approaches with traditional medicinal chemistry has accelerated the development of pyrazole-based therapeutics. Structure-based drug design techniques enable researchers to optimize compounds like 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride for specific biological targets while maintaining favorable drug-like properties. These computational tools facilitate the exploration of structure-activity relationships and guide synthetic efforts toward the most promising derivatives.

Current research trends indicate growing interest in pyrazole derivatives as inhibitors of specific enzyme targets, particularly in the context of cancer therapy and infectious disease treatment. The modular nature of pyrazole chemistry allows for systematic structural modifications that can fine-tune selectivity and potency against desired biological targets. This flexibility makes compounds like 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride valuable starting points for medicinal chemistry optimization programs aimed at developing new therapeutic agents.

Properties

IUPAC Name |

4-(2-fluorophenyl)-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.ClH/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11;/h1-5H,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYVGJWDABFPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NN=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the conversion of the pyrazole derivative to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole effectively inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases.

Case Study : In vitro studies revealed that treatment with 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways associated with neuronal survival and inflammation.

Case Study : A publication in Neuroscience Letters reported that administration of pyrazole derivatives improved cognitive function in animal models of neurodegeneration, highlighting their potential therapeutic use .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| Toxicity | Moderate (Signal Word: Danger) |

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Structural and Pharmacological Insights

- Fluorine vs. Chlorine Substituents : Fluorine (as in the target compound) improves membrane permeability and metabolic stability compared to chlorine analogs (e.g., 4-(4-chlorophenyl) derivatives), which are bulkier and more lipophilic .

- Trifluoromethyl Groups : Compounds like 4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride exhibit superior electronic effects, enhancing binding affinity in enzyme inhibition assays .

Key Research Findings

- Synthetic Utility : The 3-amine group in pyrazoles serves as a versatile handle for further functionalization, enabling the synthesis of libraries for high-throughput screening .

- Purity and Stability : Hydrochloride salts of pyrazole amines (e.g., ≥95% purity in 4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride ) are preferred in pharmaceutical formulations due to improved solubility and stability .

- Structural Trends : Pyrazoles with electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring show higher metabolic stability compared to electron-donating groups (e.g., -CH₃) .

Biological Activity

4-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and safety profile.

- Chemical Formula : C9H8FN3·HCl

- Molecular Weight : 201.63 g/mol

- CAS Number : 1177315-88-6

The biological activity of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride is primarily attributed to its interaction with various molecular targets:

- Cyclooxygenase Inhibition : Similar to other pyrazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest in cancer cells, which is critical for its anticancer properties. For instance, it may affect the G0/G1 phase of the cell cycle, leading to apoptosis in certain cancer cell lines .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride and related compounds:

These findings suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, making it a promising candidate for further development.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

- Inhibition of Pro-inflammatory Mediators : By inhibiting COX-2, 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride may decrease levels of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), contributing to its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the therapeutic applications of pyrazole derivatives:

- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride led to a significant reduction in cell viability and induced autophagy without triggering apoptosis, suggesting a potential for therapeutic use in lung cancer treatment .

- Breast Cancer Treatment : Another investigation showed that this compound effectively induced apoptosis in MCF7 cells at low concentrations, indicating its potential as a targeted therapy for breast cancer .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial:

- Toxicity Profile : Preliminary studies indicate that the compound exhibits lower toxicity towards normal fibroblasts compared to cancerous cells, suggesting a favorable therapeutic index . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Conclusion and Future Directions

4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride shows considerable promise as an anticancer and anti-inflammatory agent based on its biological activity and mechanisms of action. Future research should focus on:

- In Vivo Studies : To validate efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.

- Formulation Development : To enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of fluorophenyl precursors with pyrazole intermediates. For example, analogous pyrazole derivatives (e.g., 1,5-diarylpyrazole cores) are synthesized through cyclization reactions using hydrazine derivatives and ketones or aldehydes . Optimization may include adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., acid/base catalysts). Post-synthetic purification via recrystallization or column chromatography ensures purity .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and proton environments, with fluorine coupling observed in F NMR .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N–H stretches at ~3300 cm and C–F vibrations near 1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers validate the hydrochloride salt formation in this compound?

- Methodological Answer :

- Elemental Analysis : Confirms stoichiometric Cl content.

- X-ray Powder Diffraction (XRPD) : Compares experimental patterns with simulated data from single-crystal structures of analogous hydrochlorides (e.g., triclinic crystal systems with P1 space groups) .

- Titration : Quantitative determination of chloride ions using AgNO .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of fluorophenyl-substituted pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray studies (e.g., at 173 K) reveal bond lengths (C–C: 1.35–1.48 Å), angles (e.g., C–N–C ~120°), and torsion angles. For example, the dihedral angle between the fluorophenyl and pyrazole rings in analogous structures is ~15–25°, influencing π-π stacking . Data refinement using software like SHELXL (R factor < 0.05) ensures accuracy .

Q. What strategies address contradictions in biological activity data for fluorophenyl-pyrazole derivatives across assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzyme inhibition, cell viability, and in vivo models to identify assay-specific artifacts .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation in aqueous buffers.

- Metabolic Stability Testing : Liver microsome assays assess compound degradation kinetics .

Q. How do substituent electronic effects (e.g., fluorine position) influence the supramolecular arrangement of pyrazole-amine hydrochlorides?

- Methodological Answer : Fluorine’s electronegativity directs hydrogen bonding and crystal packing. For example, ortho-fluorine on the phenyl ring enhances intermolecular N–H···Cl interactions, stabilizing layered structures. Computational modeling (DFT) predicts electrostatic potential surfaces to guide substituent design .

Q. What computational methods are suitable for predicting the reactivity of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride in nucleophilic substitution reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.